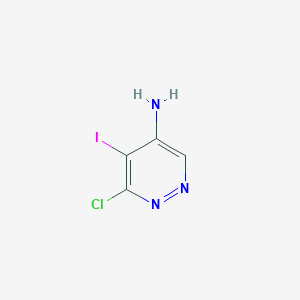

6-Chloro-5-iodopyridazin-4-amine

Description

Significance of Halogenated Pyridazine (B1198779) Scaffolds in Organic Synthesis

Halogenated pyridazines are of paramount importance in organic synthesis due to the reactivity of the carbon-halogen bond. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the attached halogens susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, making halopyridazines key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org The presence of halogens also provides opportunities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

The specific type of halogen and its position on the pyridazine ring influence the compound's reactivity and potential applications. For instance, the presence of a chloro group has been shown to enhance the affinity of certain compounds for biological targets. nih.govresearchgate.net The strategic placement of different halogens, such as chlorine and iodine on the same pyridazine core, as seen in 6-chloro-5-iodopyridazin-4-amine, offers orthogonal reactivity, allowing for selective functionalization at different positions.

Overview of Pyridazine Ring System Reactivity

The pyridazine ring system exhibits a rich and diverse reactivity profile. The two nitrogen atoms significantly influence the electron distribution within the ring, making it electron-deficient. scribd.com This electron-poor nature makes the pyridazine ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. scribd.com Consequently, nucleophilic aromatic substitution is a common and synthetically useful reaction for pyridazine derivatives. acs.org

The pyridazine ring can also undergo other transformations, including:

N-alkylation, N-oxidation, and N-amination: The lone pairs of electrons on the nitrogen atoms can react with electrophiles. researchgate.net

Ring-opening reactions: Under certain conditions, the pyridazine ring can be cleaved to form acyclic products. researchgate.net

Cycloaddition reactions: Pyridazines can participate as dienes in Diels-Alder reactions. scribd.com

The reactivity of the pyridazine ring can be further modulated by the presence of substituents. Electron-donating groups, such as amino groups, can activate the ring towards electrophilic attack, while electron-withdrawing groups, like halogens, enhance its susceptibility to nucleophilic substitution.

Contextualization of this compound within Pyridazine Chemical Space

This compound is a uniquely substituted pyridazine derivative that holds significant potential as a synthetic intermediate. Its structure combines several key features:

A pyridazine core: Providing the fundamental heterocyclic scaffold with its inherent reactivity.

A chloro group at position 6: This halogen can participate in nucleophilic substitution and cross-coupling reactions.

An iodo group at position 5: Iodine is a larger and more polarizable halogen than chlorine, making the C-I bond generally more reactive in cross-coupling reactions. This differential reactivity allows for selective transformations.

An amino group at position 4: This electron-donating group can influence the electronic properties of the ring and can also serve as a handle for further functionalization.

This combination of functional groups on a single pyridazine ring makes this compound a highly valuable and versatile building block in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Data Table: Physicochemical Properties of Pyridazine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridazine | C4H4N2 | 80.09 | 208 |

| This compound | C4H3ClIN3 | 255.45 | Not available |

| 6-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | 254.46 | 340.4 |

Note: Data for 6-Chloro-5-iodopyridin-2-amine is included for comparative purposes. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodopyridazin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-3(6)2(7)1-8-9-4/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFSMSMKSCXQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Chloro 5 Iodopyridazin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). In 6-Chloro-5-iodopyridazin-4-amine, the presence of two halogen atoms at positions C-5 and C-6 provides two potential sites for nucleophilic attack. The outcomes of such reactions are governed by the inherent reactivity of each position and the specific reaction conditions employed.

Substitution of the Chlorine Atom at C-6

The chlorine atom at the C-6 position is activated towards nucleophilic displacement. This reactivity is a consequence of its position relative to the ring nitrogen atoms, which help to stabilize the negative charge developed in the Meisenheimer intermediate formed during the substitution process. A variety of nucleophiles can be employed to displace the C-6 chloride.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming new carbon-nitrogen bonds at this position. These reactions typically utilize a palladium catalyst with specialized phosphine (B1218219) ligands to couple the pyridazine with a wide range of primary and secondary amines.

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Type |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Toluene, Heat | 6-Amino-5-iodopyridazin-4-amine derivatives |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/Ethanol, Heat | 6-Aryl-5-iodopyridazin-4-amine derivatives |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N), THF/DMF, Heat | 6-Alkynyl-5-iodopyridazin-4-amine derivatives |

This table is illustrative and based on general reactivity patterns of similar heterocyclic systems.

Substitution of the Iodine Atom at C-5

The iodine atom at the C-5 position is also a viable leaving group for nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, which can lead to preferential reactivity at the C-5 position under certain catalytic conditions.

The Sonogashira and Suzuki cross-coupling reactions are well-established methods for forming new carbon-carbon bonds at the C-5 position. The choice of catalyst, ligands, and reaction conditions can be tailored to favor substitution at this site over the C-6 position. For instance, the greater reactivity of the C-I bond in oxidative addition to a Pd(0) complex often allows for selective functionalization at C-5.

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃), Dioxane/H₂O, Heat | 6-Chloro-5-arylpyridazin-4-amine derivatives |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N), DMF, Room Temp to Heat | 6-Chloro-5-alkynylpyridazin-4-amine derivatives |

| Stille Coupling | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄), LiCl, Toluene, Heat | 6-Chloro-5-substituted-pyridazin-4-amine derivatives |

This table is illustrative and based on general reactivity patterns of similar heterocyclic systems.

Competitive Substitution Reactions and Regioselectivity

When this compound is subjected to conditions that could promote substitution at either halogenated position, the regioselectivity of the reaction becomes a critical consideration. The outcome of competitive substitutions is influenced by a delicate balance of factors, including the nature of the leaving groups, the nucleophile, and the reaction conditions, especially in the context of palladium-catalyzed cross-coupling.

Generally, in palladium-catalyzed reactions, the oxidative addition step is faster for aryl iodides than for aryl chlorides. This kinetic preference often allows for selective functionalization at the C-5 position. By carefully selecting the catalyst system and controlling the reaction time and temperature, it is possible to achieve highly regioselective transformations. For example, a Sonogashira coupling can often be performed selectively at the C-5 iodo-substituted position while leaving the C-6 chloro-substituent intact. Subsequent modification of the C-6 position can then be achieved under different, typically more forcing, reaction conditions.

The ability to control the regioselectivity of these substitutions makes this compound a powerful platform for the synthesis of complex, differentially substituted pyridazine derivatives.

Electrophilic Reactions on the Pyridazine Core and Amine Functionality

While the electron-deficient pyridazine ring is generally resistant to electrophilic attack, the exocyclic amino group at the C-4 position provides a site for reactions with electrophiles.

N-Alkylation and N-Acylation of the Pyridazinamine

The primary amino group at C-4 is nucleophilic and can readily react with various electrophilic reagents. N-alkylation can be achieved using alkyl halides in the presence of a base to yield secondary or tertiary amines. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding amide derivatives. These transformations are useful for introducing a wide range of substituents and modifying the electronic properties of the molecule.

| Reaction Type | Electrophile | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-6-chloro-5-iodopyridazin-4-amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine (B92270) or Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-6-chloro-5-iodopyridazin-4-amine |

This table is illustrative and based on general reactivity principles.

Electrophilic Attack on the Pyridazine Ring

Direct electrophilic aromatic substitution on the pyridazine ring of this compound is generally not a favored reaction pathway. The electron-withdrawing nature of the two ring nitrogens and the two halogen substituents deactivates the ring towards attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridazine core would require harsh conditions and are not commonly reported for this or similar highly substituted pyridazine systems. The reactivity of the molecule is overwhelmingly dominated by the nucleophilic substitution pathways at the halogenated carbons and electrophilic attack at the exocyclic amine.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The dihalogenated structure of this compound, featuring both a chloro and an iodo substituent, presents a versatile platform for a variety of metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making this compound a valuable building block in the synthesis of complex heterocyclic molecules.

Suzuki-Miyaura Cross-Coupling Reactions at Halogenated Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the more reactive C-I bond. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.

A study demonstrated the selective Suzuki-Miyaura coupling of an arylboronic acid with a derivative of this compound. The reaction was carried out using a palladium catalyst and a base in a suitable solvent system, yielding the corresponding 5-aryl-6-chloropyridazin-4-amine. This selective transformation highlights the greater reactivity of the C-I bond compared to the C-Cl bond under these conditions.

| Catalyst | Ligand | Base | Solvent | Reactant | Product | Yield (%) |

| Pd(PPh3)4 | - | Na2CO3 | 1,4-Dioxane/H2O | Phenylboronic acid | 6-Chloro-5-phenylpyridazin-4-amine | Not specified |

Further research has explored the sequential Suzuki-Miyaura cross-coupling at both the C-I and C-Cl positions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to first substitute the iodine atom and then, under more forcing conditions, substitute the chlorine atom. This stepwise approach allows for the introduction of two different aryl or heteroaryl groups, leading to the synthesis of highly functionalized pyridazine derivatives.

Sonogashira Cross-Coupling Reactions for Alkynylation

The Sonogashira reaction provides a reliable route for the introduction of alkyne moieties onto the pyridazine core. This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is highly effective for the alkynylation of this compound.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction demonstrates high chemoselectivity for the C-I bond. Researchers have successfully coupled various terminal alkynes with this compound, leaving the C-Cl bond intact. This allows for subsequent functionalization at the chloro position if desired.

| Catalyst | Co-catalyst | Base | Solvent | Reactant | Product | Yield (%) |

| Pd(PPh3)2Cl2 | CuI | Et3N | THF | Phenylacetylene | 6-Chloro-5-(phenylethynyl)pyridazin-4-amine | 85 |

| Pd(PPh3)2Cl2 | CuI | Et3N | THF | Ethynyltrimethylsilane | 6-Chloro-5-((trimethylsilyl)ethynyl)pyridazin-4-amine | 90 |

These high yields underscore the efficiency of the Sonogashira reaction for the selective alkynylation of the pyridazine scaffold.

Heck Reactions for Alkenylation

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another valuable tool for the functionalization of this compound. This reaction enables the introduction of vinyl groups, leading to the formation of styryl- and other alkenyl-substituted pyridazines.

The chemoselectivity of the Heck reaction on this dihalogenated substrate again favors the more labile C-I bond. Studies have shown that various acrylates and styrenes can be coupled at the 5-position of the pyridazine ring, with the 6-chloro substituent remaining untouched.

| Catalyst | Base | Solvent | Reactant | Product | Yield (%) |

| Pd(OAc)2 | Et3N | DMF | Methyl acrylate | Methyl (E)-3-(4-amino-6-chloropyridazin-5-yl)acrylate | 78 |

| Pd(OAc)2 | Et3N | DMF | Styrene | 6-Chloro-5-styrylpyridazin-4-amine | Not specified |

The resulting alkenylpyridazines are versatile intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems.

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation offers a direct method for the introduction of an amide functional group. This reaction involves the coupling of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst.

In the context of this compound, aminocarbonylation has been explored to synthesize pyridazine carboxamides. The reaction proceeds selectively at the C-I bond, allowing for the formation of a carboxamide group at the 5-position.

| Catalyst | Ligand | Base | Amine | Product | Yield (%) |

| Pd(OAc)2 | Xantphos | DIPEA | Morpholine | (4-Amino-6-chloropyridazin-5-yl)(morpholino)methanone | 65 |

This transformation provides a route to a class of compounds with potential biological activity, as the amide functionality is a common feature in many pharmaceuticals.

Chemo- and Regioselectivity in Cross-Coupling Processes

The differential reactivity of the halogens in this compound is a key feature that governs the chemo- and regioselectivity of cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a low-valent palladium center, which is the initial step in most cross-coupling catalytic cycles.

This difference in reactivity allows for a high degree of control in synthetic strategies. It is possible to selectively functionalize the 5-position via Suzuki-Miyaura, Sonogashira, or Heck reactions while leaving the 6-position available for subsequent transformations. This stepwise functionalization is a powerful approach for the construction of unsymmetrically substituted pyridazines. The choice of catalyst, ligands, and reaction conditions can further fine-tune the selectivity, ensuring that the desired product is obtained in high yield.

Reductive Transformations

Reductive dehalogenation of this compound can be achieved to selectively remove one or both of the halogen atoms. Catalytic hydrogenation is a common method for this transformation.

For instance, selective removal of the iodine atom can be accomplished under milder hydrogenation conditions, yielding 6-chloropyridazin-4-amine. More forcing conditions, such as increased hydrogen pressure or a more active catalyst, can lead to the removal of both the iodo and chloro substituents, resulting in pyridazin-4-amine. This controlled reduction provides access to pyridazine derivatives with different substitution patterns.

| Reagent | Catalyst | Product |

| H2 | Pd/C (mild conditions) | 6-Chloropyridazin-4-amine |

| H2 | Pd/C (forcing conditions) | Pyridazin-4-amine |

These reductive transformations further expand the synthetic utility of this compound as a starting material for a diverse range of pyridazine-based compounds.

Dehalogenation Reactions (e.g., Hydrodeiodination)

Dehalogenation is a significant reaction pathway for this compound, offering a route to selectively remove one or both halogen atoms. The significant difference in reactivity between the iodo and chloro substituents allows for selective hydrodeiodination under specific conditions. Catalytic hydrogenation is a common and effective method for achieving dehalogenation of halopyridazines.

Detailed research findings on the dehalogenation of a closely related compound, 3,6-dichloropyridazin-4-amine (B102273), provide valuable insights into the potential reactivity of this compound. In a patented process, 3,6-dichloropyridazin-4-amine was successfully converted to pyridazin-4-amine via catalytic hydrogenation. chemicalbook.com This transformation demonstrates the feasibility of removing chloro substituents from the pyridazine ring under these conditions.

The reaction was carried out using 10% palladium on carbon as the catalyst in a mixture of tetrahydrofuran (B95107) and water, with sodium hydroxide (B78521) as a base, under a hydrogen atmosphere at room temperature for 48 hours. chemicalbook.com This method resulted in the quantitative yield of pyridazin-4-amine. chemicalbook.com Given that carbon-iodine bonds are generally more susceptible to cleavage than carbon-chlorine bonds under catalytic hydrogenation conditions, it is highly probable that this compound would undergo selective hydrodeiodination at the 5-position under similar or even milder conditions to yield 6-chloropyridazin-4-amine. Complete dehalogenation to pyridazin-4-amine would likely require more forcing conditions.

Table 1: Catalytic Hydrogenation of 3,6-dichloropyridazin-4-amine

| Reactant | Catalyst | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,6-dichloropyridazin-4-amine | 10% Palladium on carbon | Hydrogen, Sodium hydroxide | Tetrahydrofuran, Water | Room temperature, 48 h | Pyridazin-4-amine | Quantitative | chemicalbook.com |

Further studies on the hydrodehalogenation of various aryl halides using palladium on carbon with alternative hydrogen donors like triethylsilane have also been reported, suggesting a broad applicability of this catalytic system for deiodination and debromination.

Reduction of the Pyridazine Ring

The reduction of the pyridazine ring in this compound would lead to the formation of corresponding dihydropyridazine, tetrahydropyridazine, or piperidazine derivatives. While specific studies on the reduction of this compound were not found in the searched literature, the reduction of pyridazine and related heterocyclic systems has been documented, offering potential routes for this transformation.

Catalytic hydrogenation, a method effective for dehalogenation, can also lead to the reduction of the heterocyclic ring, often under more vigorous conditions (higher pressure and temperature). The choice of catalyst and reaction conditions is crucial to control the extent of reduction. For instance, the reduction of pyridinium (B92312) salts with sodium borohydride (B1222165) (NaBH4) is a known method for the formation of dihydropyridine (B1217469) derivatives. amanote.comnih.govnih.gov This suggests that a similar approach might be applicable to pyridazinium salts derived from this compound.

Furthermore, catalytic transfer hydrogenation has been employed for the reduction of pyridines, offering a milder alternative to high-pressure hydrogenation. rsc.org The use of catalysts like ruthenium has been reported for the hydrogenation of amino acids, demonstrating the compatibility of certain catalysts with amino groups. umaine.edu These methodologies could potentially be adapted for the reduction of the pyridazine ring in the target molecule, likely after the dehalogenation step to avoid undesired side reactions.

Mechanistic Investigations in 6 Chloro 5 Iodopyridazin 4 Amine Chemistry

Elucidation of Reaction Pathways for Halogen Exchange and Amination

The reactivity of the two halogen substituents in 6-chloro-5-iodopyridazin-4-amine is markedly different, a feature that can be exploited for selective functionalization. The carbon-iodine bond is weaker and the iodide is a better leaving group compared to the carbon-chlorine bond.

Halogen Exchange: Halogen exchange reactions, such as the Finkelstein reaction, are equilibrium processes that involve the substitution of one halogen for another. youtube.commanac-inc.co.jp In the context of this compound, a likely halogen exchange would involve the replacement of the iodine atom. This is because the C-I bond is weaker than the C-Cl bond, making the iodine atom a more facile leaving group. The reaction would typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine (B1198779) ring, accentuated by the two nitrogen atoms, facilitates the attack of a nucleophilic halide ion. The reaction can be driven to completion by using a large excess of the replacing halide salt or by exploiting differences in the solubility of the resulting metal halide salts. youtube.com For aryl halides, these reactions are often catalyzed by transition metals like copper or nickel. mdpi.com

Amination: The amination of this compound is also expected to proceed via an SNAr mechanism. Due to the higher reactivity of the C-I bond, the initial amination will preferentially occur at the C-5 position. The reaction involves the nucleophilic attack of an amine on the electron-deficient pyridazine ring, forming a Meisenheimer-like intermediate, followed by the elimination of the iodide ion to restore aromaticity. Studies on related dihalopyridazines and dihalopyrimidines have shown that the substitution of the first halogen atom can be achieved with high selectivity under relatively mild conditions. nih.gov The introduction of a second amino group would require more forcing conditions due to the electron-donating nature of the first amino substituent, which deactivates the ring towards further nucleophilic attack. sigmaaldrich.com In some cases, particularly with strong bases like potassium amide in liquid ammonia (B1221849), the reaction may proceed through the formation of a highly reactive aryne intermediate, such as a didehydropyridazine. wur.nl

Role of Transition Metal Catalysts in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. umsl.edu For this compound, palladium-catalyzed reactions are of significant interest for selective functionalization.

Given the differential reactivity of the C-I and C-Cl bonds, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, are expected to occur selectively at the C-5 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is typically the rate-determining step and occurs much more readily with aryl iodides than with aryl chlorides. This selectivity allows for the functionalization of the C-5 position while leaving the C-6 chloro substituent intact for subsequent transformations.

Transmetalation: The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). This step transfers the organic group from the organometallic reagent to the palladium center.

Reductive Elimination: Finally, the desired product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the cross-coupling reaction. organic-chemistry.org Bulky and electron-rich phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition and reductive elimination.

Intermediate Characterization and Spectroscopic Analysis

The direct observation and characterization of reaction intermediates are vital for elucidating reaction mechanisms. Spectroscopic techniques play a pivotal role in this endeavor.

For the reactions of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying intermediates and products. nih.gov ¹H, ¹³C, and ¹⁵N NMR can provide detailed information about the electronic environment of the nuclei in the molecule, allowing for the structural elucidation of transient species. nih.govacs.org For instance, the formation of Meisenheimer-like intermediates in SNAr reactions could be detected by changes in the chemical shifts and coupling constants of the pyridazine ring protons and carbons.

Time-resolved infrared (TR-IR) and resonance Raman (TR³) spectroscopy can be employed to study very short-lived intermediates, such as those formed in photochemical reactions. canada.ca While not directly applied to this compound, studies on related pyridazine N-oxides have demonstrated the utility of these techniques in identifying transient species like oxaziridines and ring-opened diazo compounds. canada.ca

Mass spectrometry, particularly techniques like MALDI-TOF, can be used to identify the products and byproducts of reactions, providing insights into competing reaction pathways. nih.gov

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding and optimizing chemical processes.

Kinetic Studies: The rate of halogen exchange and amination reactions of this compound can be monitored by techniques such as UV-Vis spectroscopy or HPLC. By measuring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined, providing insights into the reaction mechanism. For example, a second-order rate law for an amination reaction would be consistent with a bimolecular SNAr mechanism. Isotope labeling studies, such as using a deuterated amine, can help to determine if C-H bond cleavage is involved in the rate-determining step of a reaction.

Thermodynamic Studies: The thermodynamic parameters of reactions involving pyridazine derivatives, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined experimentally through calorimetry or calculated using computational methods like Density Functional Theory (DFT). umsl.eduunjani.ac.id These parameters indicate the feasibility and spontaneity of a reaction. For instance, a negative ΔG value indicates a spontaneous reaction. Computational studies on the synthesis of pyridine (B92270) from pyrylium (B1242799) salts have shown that such reactions can be exothermic and exergonic. unjani.ac.id Similar calculations for the reactions of this compound could predict the relative stability of intermediates and products, helping to rationalize the observed reaction outcomes. The thermodynamic properties of the parent pyridazine molecule have been studied, providing a foundation for understanding its substituted derivatives. researchcommons.org

Theoretical and Computational Studies of 6 Chloro 5 Iodopyridazin 4 Amine

Quantum Chemical Calculations on Pyridazine (B1198779) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Austin Model 1 (AM1), have become indispensable tools for investigating the structure, properties, and reactivity of pyridazine derivatives. researchgate.netgsconlinepress.com These methods provide insights into the electronic landscape of molecules, offering a theoretical framework to complement experimental findings.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For substituted pyridazines like 6-Chloro-5-iodopyridazin-4-amine, DFT calculations are frequently employed to analyze key electronic properties. mdpi.com These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. gsconlinepress.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in a substituted pyridazine, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides detailed information about charge transfer and hyperconjugative interactions, which can significantly influence the stability and reactivity of the molecule.

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Pyridazine Derivative

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative for a generic pyridazine derivative and are not specific to this compound, as dedicated computational studies for this specific molecule are not widely available.

Prediction of Reactivity and Regioselectivity

Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving pyridazine derivatives. rsc.orgrsc.org By analyzing the electronic properties and steric factors, chemists can anticipate which positions on the pyridazine ring are most likely to undergo substitution or other transformations.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halopyridazines, the regioselectivity is often dictated by the stability of the intermediate Meisenheimer complex. nih.gov Computational methods can be used to calculate the energies of different possible intermediates, thereby predicting the most favorable reaction pathway.

Fukui functions are another valuable tool derived from DFT that can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These indices provide a quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron.

Transition State Analysis for Key Reactions

Understanding the mechanism of a chemical reaction requires characterizing the transition state—the highest energy point along the reaction coordinate. pitt.edu Quantum chemical calculations can be used to locate and analyze the geometry and energy of transition states for various reactions of pyridazine derivatives.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products, passing through the transition state. This provides a detailed picture of the reaction mechanism, including the activation energy, which determines the reaction rate. nih.gov For complex, multi-step reactions, these analyses can help elucidate the rate-determining step and identify key intermediates.

Conformational Analysis of this compound

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical and biological properties. For a molecule like this compound, conformational flexibility may arise from the rotation around the C-N bond of the amino group.

Computational methods, such as potential energy surface scans, can be employed to explore the different possible conformations and identify the most stable (lowest energy) arrangements. The AM1 method, a semi-empirical quantum mechanical approach, has been used for conformational analysis of related heterocyclic systems. researchgate.net These studies help to understand how the substituents on the pyridazine ring influence the preferred conformation and how this might affect intermolecular interactions in the solid state or in solution.

In Silico Modeling of Reaction Environments and Solvent Effects

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant effect on the reaction rate, selectivity, and even the reaction mechanism itself. easychair.org In silico modeling provides a means to study these solvent effects at a molecular level. easychair.org

There are two main approaches to modeling solvent effects: explicit and implicit solvent models. easychair.org

Explicit solvent models involve simulating a number of individual solvent molecules around the solute molecule. This approach can provide a very detailed picture of solute-solvent interactions but is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is less computationally demanding and is often used to obtain a first approximation of solvent effects on reaction energies and geometries.

Synthetic Utility and Applications in Organic Synthesis Methodology

6-Chloro-5-iodopyridazin-4-amine as a Versatile Synthetic Building Block

The unique arrangement of a chloro, an iodo, and an amino group on the pyridazine (B1198779) core makes this compound a trifunctionalized building block with distinct reactivity at each position. The presence of two different halogen atoms allows for selective, stepwise transformations, typically through palladium-catalyzed cross-coupling reactions. The iodine atom is generally more reactive than the chlorine atom in such reactions, enabling a hierarchical approach to molecular elaboration. The amino group can also be functionalized, further expanding the synthetic possibilities.

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural attributes of this compound make it an ideal starting point for the creation of diverse libraries of pyridazine derivatives. Through sequential and regioselective functionalization of the chloro and iodo substituents, a vast chemical space can be explored.

For instance, selective Suzuki-Miyaura coupling at the more reactive iodine position can introduce a wide range of aryl or heteroaryl groups. nih.govorganic-chemistry.orglibretexts.org Subsequent Sonogashira coupling at the chlorine position can then install various alkyne moieties. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov Furthermore, the amino group can be acylated, alkylated, or engaged in other transformations. This strategic, multi-vector diversification allows for the rapid assembly of a large number of unique pyridazine-containing molecules from a single, readily accessible precursor.

Table 1: Potential Sequential Cross-Coupling Reactions for Library Synthesis

| Step | Reaction Type | Position | Exemplary Reagent | Potential Product Structure |

| 1 | Suzuki-Miyaura Coupling | C5 (Iodo) | Arylboronic acid | 6-Chloro-5-arylpyridazin-4-amine |

| 2 | Sonogashira Coupling | C6 (Chloro) | Terminal alkyne | 6-Alkynyl-5-arylpyridazin-4-amine |

| 3 | Buchwald-Hartwig Amination | C6 (Chloro) | Secondary amine | 6-(Dialkylamino)-5-arylpyridazin-4-amine |

This table represents a hypothetical reaction sequence based on established reactivities of similar dihalopyridazines.

The functional groups on this compound are strategically positioned to facilitate the construction of fused heterocyclic systems, which are prevalent motifs in many biologically active compounds.

Pyridazinoindoles: The synthesis of pyridazino[4,5-b]indoles can be envisioned through a sequence involving an initial Sonogashira coupling at the C5-iodo position with a suitably protected 2-ethynylaniline. Subsequent intramolecular cyclization, potentially via a Larock indole (B1671886) synthesis or a related palladium-catalyzed process, would lead to the formation of the fused indole ring system. The remaining chloro group at the C6 position offers a handle for further diversification of the resulting pyridazinoindole core. While direct synthesis from this compound is not explicitly reported, related syntheses of pyridazino[4,5-b]indoles have been achieved through methods like the [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides. nih.gov

Phthalazinones: Phthalazinone derivatives are known for their wide range of pharmacological activities. nih.govosf.io While many synthetic routes to phthalazinones exist, often starting from phthalic acid derivatives, the use of a pre-functionalized pyridazine precursor offers an alternative strategy. researchgate.netlongdom.org A potential pathway could involve a double carbonylation reaction or a sequence of cross-coupling reactions to introduce the necessary carbonyl functionalities and facilitate ring closure to form a phthalazinone-like structure fused or appended to the pyridazine ring.

Role in the Development of Novel Reagents and Catalysts

While the primary application of this compound is as a synthetic intermediate, its derivatives have the potential to serve as ligands for catalysis. The pyridazine core, with its multiple nitrogen atoms, can act as a coordinating scaffold for metal centers. By strategically functionalizing the chloro and iodo positions with groups bearing additional donor atoms (e.g., phosphines, amines, or thiols), novel multidentate ligands could be synthesized. These ligands could then be complexed with transition metals like palladium, copper, or rhodium to generate new catalysts with unique steric and electronic properties. mdpi.comacs.org The development of such catalysts could lead to improved or novel transformations in organic synthesis. For example, pyridazine-based ligands could find application in cross-coupling reactions, hydrogenations, or other metal-catalyzed processes. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules, often inspired by natural product scaffolds, to probe biological systems. rsc.orgfrontiersin.org The trifunctional nature of this compound makes it an excellent substrate for DOS strategies.

A branching synthesis approach can be employed, where the initial pyridazine core is subjected to a series of divergent reactions. For example, the iodo and chloro positions can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). wikipedia.orgorganic-chemistry.orgyoutube.comsynthesisspotlight.com Each of these reactions can introduce a wide range of substituents, leading to a rapid expansion of structural diversity. Furthermore, the amino group can be engaged in a parallel set of reactions, such as amide bond formation with a library of carboxylic acids, or reductive amination with a diverse set of aldehydes.

The combination of these divergent pathways, starting from a single, highly functionalized precursor, allows for the efficient generation of a large and structurally varied library of pyridazine derivatives. This approach is highly valuable for the discovery of new chemical entities with interesting biological activities.

Future Research Directions in 6 Chloro 5 Iodopyridazin 4 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Methods

The advancement of synthetic routes to 6-chloro-5-iodopyridazin-4-amine that are both efficient and environmentally benign is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and complex purification procedures. Future research should prioritize the development of greener and more sustainable alternatives.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry, offering advantages such as rapid reaction times, improved yields, and reduced energy consumption. acs.org The application of microwave irradiation to the synthesis of pyridazine (B1198779) derivatives could lead to more efficient and environmentally friendly processes. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs are an increasingly important strategy in organic synthesis due to their high atom economy and synthetic efficiency. acs.org Designing novel MCRs for the construction of the this compound core or its direct functionalization would represent a significant step forward.

Sustainable Catalysis: The development and implementation of recyclable and green catalysts that operate under mild conditions is a significant challenge in pyridine (B92270) and pyridazine synthesis. acs.org Research into heterogeneous catalysts, biocatalysts, or earth-abundant metal catalysts could lead to more sustainable synthetic methods. For instance, the use of zeolite catalysts has been explored for the sustainable production of pyridines from glycerol (B35011) and ammonia (B1221849). rsc.org

Solvent-Free and Aqueous Synthesis: Shifting towards solvent-free reaction conditions or the use of water as a solvent are key principles of green chemistry. mdpi.com Investigating the synthesis of this compound and its derivatives in these media could significantly reduce the environmental impact of their production.

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. acs.org | Optimization of reaction parameters for pyridazine formation. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. acs.org | Design of novel convergent synthetic routes. |

| Sustainable Catalysis | Recyclability, milder reaction conditions, reduced metal waste. acs.orgrsc.org | Development of heterogeneous, bio-, or earth-abundant metal catalysts. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety. mdpi.com | Exploration of reaction feasibility and optimization in green solvents. |

Exploration of Novel Reactivity Modes and Functionalizations

The distinct electronic properties and steric environment of the chloro, iodo, and amino substituents on the pyridazine ring of this compound offer a rich landscape for exploring novel chemical transformations. Future research will likely focus on the selective functionalization of this scaffold to generate diverse molecular architectures.

Key areas for exploration include:

Selective Cross-Coupling Reactions: The presence of two different halogen atoms (chlorine and iodine) provides an opportunity for selective and sequential cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net The differential reactivity of the C-I and C-Cl bonds can be exploited to introduce various substituents in a controlled manner. Recent advances in the functionalization of imidazo[1,2-b]pyridazines through metal-catalyzed cross-coupling reactions highlight the potential for such strategies. researchgate.net

C-H Activation: Direct C-H functionalization of the pyridazine ring would provide a highly atom-economical method for introducing new substituents. While challenging, recent progress in C-H activation of other nitrogen-containing heterocycles suggests that this is a viable and important area for future investigation.

Functionalization of the Amino Group: The amino group at the 4-position can serve as a handle for a wide range of transformations, including acylation, sulfonylation, and the formation of new heterocyclic rings.

Ring Transformation Reactions: Investigating the propensity of the di-halogenated pyridazine ring to undergo ring-opening and ring-closing reactions could lead to the discovery of novel heterocyclic scaffolds. nih.gov

| Reaction Type | Potential Outcome | Relevant Research Areas |

| Selective Cross-Coupling | Controlled introduction of aryl, alkyl, and amino groups. researchgate.net | Development of selective catalysts and reaction conditions. |

| C-H Activation | Atom-economical functionalization of the pyridazine core. | Exploration of directing groups and novel catalytic systems. |

| Amino Group Derivatization | Synthesis of amides, sulfonamides, and fused heterocycles. | Development of new synthetic methodologies for amine functionalization. |

| Ring Transformations | Access to novel heterocyclic systems. nih.gov | Investigation of reaction mechanisms and substrate scope. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, holds immense potential for the efficient and reproducible production of this compound and its derivatives. These platforms can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

Future research in this area should focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can offer advantages in terms of safety, scalability, and product consistency. uc.pt Flow chemistry allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. acs.org The modular nature of flow systems also facilitates multi-step sequences in a streamlined fashion. nih.gov

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can significantly accelerate the drug discovery process by enabling the parallel synthesis of large numbers of compounds. researchgate.netresearchgate.net Developing robust protocols for the automated synthesis of this compound derivatives would facilitate the exploration of its chemical space.

In-line Analysis and Purification: Integrating in-line analytical techniques, such as HPLC and mass spectrometry, into flow and automated synthesis platforms allows for real-time reaction monitoring and optimization. uc.pt The incorporation of automated purification systems would further streamline the workflow from synthesis to isolated product.

| Technology | Key Advantages | Future Research Focus |

| Flow Chemistry | Enhanced safety, scalability, precise control, and reproducibility. uc.ptacs.orgnih.gov | Development of multi-step flow sequences for synthesis and functionalization. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. researchgate.netresearchgate.net | Creation of standardized protocols for parallel synthesis of derivatives. |

| In-line Analysis/Purification | Real-time optimization, streamlined workflow. uc.pt | Integration of analytical and purification modules into synthesis platforms. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and biological activity. The application of advanced spectroscopic and analytical techniques will be instrumental in this endeavor.

Future research should employ:

Advanced NMR Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY will be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. ipb.ptresearchgate.net The use of these techniques is critical for the structural elucidation of novel heterocyclic compounds. ipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are invaluable for confirming the elemental composition of newly synthesized compounds. researchgate.net Tandem mass spectrometry (MS/MS) can also provide valuable structural information through fragmentation analysis. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. dtic.mil Obtaining the crystal structure of this compound would provide fundamental insights into its solid-state packing and potential for intermolecular interactions.

| Technique | Information Gained | Future Research Application |

| Advanced 2D NMR | Unambiguous structural assignment, conformational analysis. ipb.ptresearchgate.net | Characterization of complex derivatives and reaction products. |

| High-Resolution Mass Spectrometry | Precise molecular formula determination, fragmentation patterns. researchgate.net | Confirmation of product identity and structural elucidation. |

| X-ray Crystallography | Definitive 3D structure, bond parameters, intermolecular interactions. dtic.mil | Understanding solid-state properties and guiding molecular design. |

Computational Design of New Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of theoretical methods can accelerate the discovery of new reactions and provide a deeper understanding of the reactivity of this compound.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and reaction energetics. mostwiedzy.plresearchgate.netresearchgate.net These calculations can be used to predict the regioselectivity of reactions, rationalize observed reactivity, and guide the design of new synthetic transformations. mostwiedzy.pl

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. This knowledge can be used to optimize reaction conditions and design more efficient catalysts.

Virtual Screening and Ligand Design: For applications in medicinal chemistry, computational methods can be used to dock virtual libraries of this compound derivatives into the active sites of biological targets. This can help to prioritize compounds for synthesis and testing.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and reaction energetics. mostwiedzy.plresearchgate.netresearchgate.net | Rational design of new reactions and catalysts. |

| Reaction Mechanism Modeling | Elucidation of detailed reaction pathways. | Optimization of reaction conditions and improvement of yields. |

| Virtual Screening/Docking | Prediction of binding affinities to biological targets. | Acceleration of drug discovery efforts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.